molecular formula C15H14N2O2 B1376203 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1374509-31-5

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B1376203
M. Wt: 254.28 g/mol
InChI Key: RSOHSUXGEUSUGM-UHFFFAOYSA-N
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Description

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound with the linear formula C13H12N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones has been described in the literature . The process involves starting from cyclic 3-aminoisoxazole enamine, arylglyoxals, and substituted 3 (4)-aminoisoxazoles .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives have been studied for their analgesic and anti-inflammatory properties. For example, [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and related compounds, synthesized from 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one, exhibited significant anti-inflammatory activity in rats and analgesic activity in mice, comparable to indomethacin (Mosti et al., 1988). Another study also noted the superior analgesic activity of certain derivatives over acetylsalicylic acid, with compound 5 showing appreciable anti-inflammatory activity in rats (Mosti et al., 1992).

Synthesis and Structural Analysis

1,3-Dipolar cycloaddition of diphenylnitrilimine with 5-arylmethylidene derivatives of 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been explored, leading to the synthesis of novel spiro[indazole-5,3′-pyrazole] derivatives. This synthesis was confirmed by NMR spectroscopy and single-crystal X-ray diffraction, showing the regioselective formation of products (Ren et al., 2018).

Antiproliferative Activity

Certain N-phenyl-1H-indazole-1-carboxamides, synthesized using 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one as a starting material, have been evaluated for antiproliferative activity against various cancer cell lines. Compounds showed significant inhibitory effects on cell growth, particularly against colon and melanoma cell lines, suggesting potential in cancer research (Maggio et al., 2011).

β-Hematin Formation Inhibition

Research involving the synthesis of trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, through the condensation of α,β-unsaturated ketones with hydrazine, has led to the exploration of these derivatives as inhibitors of β-hematin formation. This finding is significant in the context of malaria research, as β-hematin is a component of malarial pigment (Aparicio et al., 2017).

Computational Studies on Tautomerism

Computational studies have been conducted on the tautomeric forms of 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These studies, which range from semiempirical to density functional calculations, are crucial for understanding the molecular stability and reactivity of these compounds (Pérez Medina et al., 2006).

Opioid Receptor Agonists

A study on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one discovered its potential as a novel opioid receptor agonist. Further structural modifications yielded potent MOR/KOR agonists, which showed significant analgesic effects in animal models. This highlights the potential of these compounds in pain management research (Cheng et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-acetyl-3-phenyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)17-12-8-5-9-13(19)14(12)15(16-17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOHSUXGEUSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C(=O)CCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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